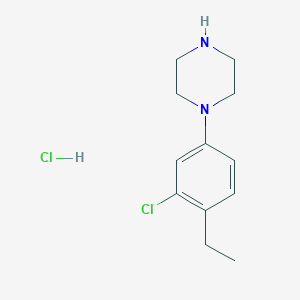
1-(3-Chloro-4-ethylphenyl)piperazine hydrochloride
描述
1-(3-Chloro-4-ethylphenyl)piperazine hydrochloride is a useful research compound. Its molecular formula is C12H18Cl2N2 and its molecular weight is 261.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-Chloro-4-ethylphenyl)piperazine hydrochloride is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, effects on cancer cell lines, and its pharmacological profiles based on recent studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 261.19 g/mol. The presence of the chloro and ethyl groups on the phenyl ring significantly influences its biological properties.
This compound functions primarily through interactions with various neurotransmitter receptors, particularly dopamine and serotonin receptors. Its structure allows it to act as an antagonist or modulator, which is crucial for its therapeutic potential in treating psychiatric disorders and certain types of cancers.
Anticancer Activity
Several studies have highlighted the anticancer potential of piperazine derivatives, including this compound. The compound exhibits significant cytotoxicity against various cancer cell lines, including:
- MCF-7 (breast cancer)
- A2780 (ovarian cancer)
- HT29 (colon cancer)
Table 1: Cytotoxicity Data of this compound
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that specific cancer cell line.
The anticancer activity is attributed to several mechanisms:
- Induction of Apoptosis : The compound has been shown to increase the Bax/Bcl-2 ratio, leading to enhanced apoptosis in cancer cells.
- Cell Cycle Arrest : Treatment with this compound results in cell cycle arrest at various phases, particularly G1 and G2/M phases, which is critical for preventing further cell division and proliferation .
Case Study 1: MCF-7 Cell Line
In a study evaluating novel piperazine derivatives, this compound was tested against MCF-7 cells. The results indicated a significant increase in caspase activity, suggesting that the compound effectively triggers apoptotic pathways .
Case Study 2: A2780 Cell Line
Another investigation focused on the A2780 ovarian cancer cell line revealed that modifications to the piperazine structure could enhance cytotoxicity. The study reported that compounds similar to this compound exhibited IC50 values comparable to established chemotherapeutics .
Pharmacological Profile
The pharmacological profile of this compound suggests a broad spectrum of activity beyond anticancer effects. It has shown promise as a selective antagonist for dopamine receptors, which may be beneficial in treating conditions like schizophrenia and depression .
属性
IUPAC Name |
1-(3-chloro-4-ethylphenyl)piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.ClH/c1-2-10-3-4-11(9-12(10)13)15-7-5-14-6-8-15;/h3-4,9,14H,2,5-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHZQAFXOULMTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)N2CCNCC2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















